(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide
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Overview
Description
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a hydrazide moiety linked to a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps. One common method includes the condensation of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with 1-(2-chlorophenyl)ethylidene hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1,5-Dimethyl-1H-pyrrole-2-carboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Properties
CAS No. |
133662-14-3 |
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Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-1,5-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c1-10-8-9-14(19(10)3)15(20)18-17-11(2)12-6-4-5-7-13(12)16/h4-9H,1-3H3,(H,18,20)/b17-11+ |
InChI Key |
VLFGAFRBUKDEGS-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(N1C)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NN=C(C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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